(2,4-Dichlorophenoxy)tributylstannane
Description
Properties
CAS No. |
39637-16-6 |
|---|---|
Molecular Formula |
C18H30Cl2OSn |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
tributyl-(2,4-dichlorophenoxy)stannane |
InChI |
InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
FFQFQPHOBAMGEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenoxy)tributylstannane typically involves the reaction of tributyltin hydride with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the deprotonation of the phenol group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to isolate the desired product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenoxy)tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic derivative.
Reduction: It can be reduced to form tributyltin hydride and 2,4-dichlorophenol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Stannic derivatives.
Reduction: Tributyltin hydride and 2,4-dichlorophenol.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Biological Applications
- Antitumor Activity : Research has shown that (2,4-Dichlorophenoxy)tributylstannane exhibits significant tumor growth inhibition in various cancer models. For instance, in xenograft studies, treatment with doses around 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60% .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment .
Medicinal Applications
- Drug Development : this compound is being explored as a precursor for bioactive compounds. Its interaction with biomolecules can modulate enzyme activity and influence drug design .
- Case Study on Cancer Treatment : A notable study evaluated its effects on breast cancer models, revealing significant apoptosis induction in cancer cells while sparing normal cells .
Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials with tailored properties. Its unique structure allows for diverse applications in material science .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Biology | Antitumor Activity | Significant tumor growth inhibition (up to 60%) |
| Anti-inflammatory Effects | Reduced inflammation markers in arthritis models | |
| Medicine | Drug Development | Explored as a precursor for bioactive compounds |
| Cancer Treatment | Induces apoptosis in cancer cells | |
| Industry | Specialty Chemicals Production | Utilized for tailored material properties |
Case Studies
-
Antitumor Study :
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction with minimal effects on normal cells.
-
Inflammation Control Study :
- Objective : Assess efficacy against inflammatory markers.
- Results : Showed significant reduction in TNF-alpha and IL-6 levels in murine models.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenoxy)tributylstannane involves its interaction with molecular targets through the phenoxy and tin moieties. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin atom can form coordination complexes with various ligands. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Esters
2,4-D and its esters (e.g., 2-ethylhexyl, isopropyl esters) are herbicides sharing the 2,4-dichlorophenoxy group with the target compound. Key differences include:
- Functional Group: 2,4-D derivatives feature a carboxylic acid or ester group, whereas (2,4-Dichlorophenoxy)tributylstannane has a tributyltin moiety.
- Applications: 2,4-D esters are herbicides targeting broadleaf weeds, while organotin compounds like tributylstannane derivatives are typically biocides or stabilizers.
Table 1: Comparison of 2,4-D Derivatives and Target Compound
| Compound Name | CAS Number | Key Functional Group | Primary Use | Toxicity Notes |
|---|---|---|---|---|
| 2,4-D 2-ethylhexyl ester | 1928-43-4 | Carboxylic acid ester | Herbicide | Moderate toxicity; skin irritant |
| 2,4-D isopropyl ester | 94-79-1 | Carboxylic acid ester | Herbicide | Similar to 2,4-D ethylhexyl ester |
| This compound | Not available | Tributylstannane | Potential biocide | Likely high ecotoxicity (inferred) |
Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)phenol)
Triclosan, a chlorinated aromatic compound, shares the 2,4-dichlorophenoxy group but incorporates a phenolic ring instead of a tin moiety.
- Structure : Triclosan is a diphenyl ether with chlorine substituents, while the target compound has a tin-carbon bond.
- Applications: Triclosan is a broad-spectrum antimicrobial agent used in consumer products, whereas organotin compounds are industrial biocides.
- Environmental Impact: Triclosan is persistent, bioaccumulative, and structurally analogous to PCBs and dioxins . This compound may share persistence but likely differs in degradation pathways due to the tin group.
Table 2: Triclosan vs. Target Compound
| Property | Triclosan | This compound |
|---|---|---|
| CAS Number | 3380-34-5 | Not available |
| Core Structure | Diphenyl ether with Cl and phenol | Tributyltin + dichlorophenoxy |
| Primary Use | Antimicrobial agent | Presumed biocide |
| Environmental Persistence | High; bioaccumulates in aquatic systems | Likely high; organotins resist degradation |
Other Organotin Compounds
Tributyltin oxide (TBTO) and similar organotins are structurally related due to the tributylstannane group. These compounds are notorious for their use in antifouling paints and severe ecotoxicity:
- Toxicity: TBTO causes imposex in mollusks at concentrations as low as 1 ng/L . This compound may exhibit similar mechanisms but with added reactivity from the dichlorophenoxy group.
- Regulatory Status: Many organotins are restricted under international treaties (e.g., Rotterdam Convention).
Key Research Findings and Gaps
Structural Analogues: The 2,4-dichlorophenoxy group is common in herbicides (2,4-D) and antimicrobials (triclosan), but substitution with a tin moiety alters reactivity and toxicity .
Toxicity Profile: While 2,4-D and triclosan have well-documented toxicities, data on this compound are sparse.
Applications: Unlike 2,4-D’s agricultural use, the target compound’s applications are inferred from organotin chemistry, emphasizing biocidal or catalytic roles.
Biological Activity
(2,4-Dichlorophenoxy)tributylstannane (DBT) is an organotin compound that has garnered attention for its potential biological activity. This compound is derived from the reaction of tributyltin hydride with 2,4-dichlorophenol and is primarily investigated for its interactions with biomolecules and possible applications in drug development. This article explores the biological activities associated with DBT, including its mechanisms of action, toxicity, and potential therapeutic uses.
- CAS Number: 39637-16-6
- Molecular Formula: C18H30Cl2OSn
- Molecular Weight: 452.0 g/mol
- IUPAC Name: tributyl-(2,4-dichlorophenoxy)stannane
The biological activity of this compound is attributed to its unique structure, which allows it to interact with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin moiety can form coordination complexes with ligands. These interactions may modulate the activity of enzymes and other proteins, influencing cellular processes.
Biological Activity and Toxicity
Research has indicated that DBT exhibits both beneficial and toxic effects depending on concentration and exposure duration:
Beneficial Effects
- Antimicrobial Activity: Preliminary studies suggest that DBT may possess antimicrobial properties against certain pathogens.
- Potential Drug Development: The compound is being explored as a precursor for bioactive compounds in drug development due to its ability to interact with biological targets.
Toxicity Profile
Despite its potential applications, DBT's toxicity cannot be overlooked:
- Cellular Toxicity: High concentrations of DBT have been associated with apoptosis in various cell types, including cerebellar granule cells and lymphocytes .
- Endocrine Disruption Potential: Although some studies indicate low potential for endocrine disruption through in vitro assays , further research is needed to fully understand its impact on endocrine systems.
Case Studies
Several case studies highlight the implications of exposure to related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to DBT:
- Severe Poisoning Case: A case reported a young female who ingested 2,4-D leading to severe organ failure and ultimately death despite intensive care . This underscores the critical need for understanding the toxicological profiles of compounds related to DBT.
- Genotoxicity Assessments: Research has demonstrated that 2,4-D can induce genotoxic effects at toxic concentrations, raising concerns about similar effects from DBT due to structural similarities .
Research Findings
A summary of significant findings related to the biological activity of this compound is presented in the following table:
Q & A
Advanced Research Question
- Acidic Conditions : Rapid protodestannylation occurs, releasing tributyltin cations and 2,4-dichlorophenol. Avoid pH < 5 .
- Neutral/Alkaline Conditions : Stable in anhydrous environments. Hydrolysis accelerates in aqueous alkaline media (pH > 9) due to OH<sup>–</sup> nucleophilic attack on tin .
What are the applications of this compound in organic synthesis?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
